molecular formula C13H13FN2O3S B2939649 5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034379-02-5

5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B2939649
CAS No.: 2034379-02-5
M. Wt: 296.32
InChI Key: VPEPXVPBSOXENN-UHFFFAOYSA-N
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Description

This compound belongs to the class of isoxazolo[4,5-c]pyridine derivatives, characterized by a fused bicyclic structure combining isoxazole and pyridine rings. The sulfonyl group at the 5-position, substituted with a 4-fluoro-3-methylphenyl moiety, confers distinct physicochemical and pharmacological properties. Preclinical studies highlight its role in apoptosis induction and antiproliferative activity, particularly in leukemic K562 cells .

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-9-6-11(2-3-12(9)14)20(17,18)16-5-4-13-10(8-16)7-15-19-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPXVPBSOXENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound undergoes heterolytic c2-h bond cleavage under basic conditions to form a carbene, which then eliminates f¯ to give a cation. This suggests that the compound may interact with its targets through a mechanism involving the formation of a carbene intermediate.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and its interactions with its targets. For instance, the compound’s reactivity may be enhanced in a basic environment due to its propensity to undergo heterolytic C2-H bond cleavage.

Biological Activity

The compound 5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Tetrahydroisoxazole : A five-membered ring that contributes to the compound's biological activity.
  • Sulfonyl group : Enhances solubility and biological interactions.
  • Fluoro and methyl substitutions : These groups are critical for modulating the compound's potency and selectivity.

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific protein interactions involved in cellular signaling pathways. The compound has been shown to selectively inhibit the WDR5 protein, which plays a crucial role in histone methylation and gene regulation.

Binding Affinity

The binding affinity of this compound to WDR5 has been characterized using time-resolved fluorescence energy transfer (TR-FRET) assays. The reported KiK_i value is approximately 1.5 nM , indicating strong binding capability .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. Notably:

  • MV4:11 Cells : The compound showed low-micromolar anti-proliferative activity with an IC50 of approximately 43 nM .
  • K562 Cells : The selectivity index indicates a 5-fold difference in potency between sensitive and resistant cell lines .

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the compound's efficacy against tumor growth. For example:

  • Tumor-bearing mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving MV4:11 xenografts in mice demonstrated that administration of the compound led to a marked decrease in tumor volume over a treatment period of four weeks.
  • Case Study 2 : In another study focusing on hematological malignancies, patients treated with derivatives of this compound showed improved response rates compared to standard therapies.

Tables of Biological Activity

Cell LineIC50 (nM)Selectivity Index
MV4:11435
K562>200-
Study TypeModelOutcome
In VitroCancer Cell LinesSignificant anti-proliferative activity
In VivoTumor-bearing MiceReduced tumor size observed

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

The isoxazolo[4,5-c]pyridine scaffold is shared with several compounds, but substituent variations significantly alter biological activity:

Compound Name Substituent at 5-Position Biological Activity Key References
Target Compound 4-Fluoro-3-methylphenyl sulfonyl Antiproliferative (K562 cells), pro-apoptotic
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Unsubstituted or simple alkyl/aryl groups GABAA receptor modulation
THIP (Gaboxadol) 3-Hydroxy group δ-subunit-selective GABAA agonist
THPO 3-Hydroxy group GABA uptake inhibitor
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate Ethoxycarbonyl group Intermediate for neuroactive derivatives

Key Observations :

  • THIP and THPO, lacking sulfonyl groups, exhibit GABAergic activity, suggesting that substituent choice dictates target specificity (e.g., oncology vs. neurology) .
Antitumor Activity Comparison
Compound Cancer Model IC50 (μM) Mechanism of Action
Target Compound K562 leukemia ~5–10 (estimated) Caspase activation, apoptosis
3,5-Diarylisoxazole derivatives PC3 prostate cancer 2–15 Tubulin inhibition
N-Phenylsulfonylimidazo[4,5-c]pyridines 5-HT6R <1 (binding affinity) Serotonin receptor antagonism

Notable Findings:

  • The target compound’s sulfonyl group may enhance solubility and membrane permeability relative to diarylisoxazole derivatives, though direct potency comparisons require further data .
  • Imidazo[4,5-c]pyridines with sulfonamide moieties (e.g., JNJ 54166060) demonstrate nanomolar affinity for P2X7 receptors, underscoring the scaffold’s versatility .

Therapeutic Implications and Limitations

  • Oncology : The compound’s pro-apoptotic effects align with 3,5-diarylisoxazoles but lack evidence in solid tumors, a gap compared to PC3-active analogues .

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